molecular formula C7H5F2NO2 B174750 1,3-Difluoro-2-methyl-5-nitrobenzene CAS No. 170572-48-2

1,3-Difluoro-2-methyl-5-nitrobenzene

Cat. No.: B174750
CAS No.: 170572-48-2
M. Wt: 173.12 g/mol
InChI Key: QRGQSKODTJDDHT-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is a solid substance that appears as white crystals or crystalline powder . The compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one nitro group . The InChI code for this compound is 1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.12 g/mol . It is a solid at room temperature . The compound has a density of 1.374 g/cm3 . It is not soluble in water but is soluble in organic solvents .

Scientific Research Applications

Electron Attachment and Spectroscopy

  • Electron Attachment and Spectroscopy : Research on nitrobenzene derivatives, including 1,3-fluoronitrobenzene, has explored their electron attachment properties using spectroscopy techniques. Studies have investigated the energies of electron attachment to molecular orbitals and the dissociation of negative ions formed in this process (Asfandiarov et al., 2007).

Chemical Inhibition Studies

  • Chemical Inhibition Studies : Fluorinated nitrobenzenes have been studied for their inhibitory effects on leukocyte functions. The bifunctional fluorinated nitrobenzenes, including compounds like 1,5-difluoro-2,4-dinitrobenzene, have been shown to inhibit various leukocyte functions, suggesting potential for further biochemical research (Elferink & Deierkauf, 1984).

Crystal Structure Analysis

  • Crystal Structure Analysis : The crystal structure of compounds closely related to 1,3-difluoro-2-methyl-5-nitrobenzene, such as 1,3-dichloro-2-methyl-5-nitrobenzene, has been analyzed. This analysis reveals how various substituents like chlorine and methyl groups interact and are oriented in relation to the benzene ring (Medjroubi et al., 2017).

Synthesis and Reaction Studies

  • Synthesis and Reaction Studies : The synthesis and chemical reactions of various fluoronitrobenzenes, including derivatives like 4,5-difluoro-1,2-dinitrobenzene, have been extensively studied. These studies explore the substitution reactions and the displacement of fluorine atoms in these compounds, providing insights into their chemical reactivity and potential applications in synthesis (Plater & Harrison, 2023).

Kinetics and Molecular Dynamics

  • Kinetics and Molecular Dynamics : Investigations into the molecular dynamics and kinetics of fluorine-substituted nitrobenzenes have been conducted. These studies often involve analyzing the internal rotation potential and structural properties of these molecules, contributing to a deeper understanding of their physical and chemical characteristics (Larsen & Nielsen, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

1,3-difluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQSKODTJDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378932
Record name 1,3-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-48-2
Record name 1,3-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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